molecular formula C7H7N2+ B8363341 1-Methyl-3-cyanopyridinium

1-Methyl-3-cyanopyridinium

Cat. No.: B8363341
M. Wt: 119.14 g/mol
InChI Key: YPQVJNCIBVIPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-cyanopyridinium is a valuable chemical building block in organic synthesis and pharmaceutical research. While specific literature on this exact compound is limited, its structure suggests its utility as a versatile precursor. The presence of both the pyridinium moiety and a nitrile group makes it a candidate for developing more complex heterocyclic systems, similar to other cyanopyridine derivatives which are used in synthesizing dyes and fluorescent compounds . Related compounds, such as 3-cyanopyridine, are industrially significant intermediates produced via ammoxidation and are precursors to vitamins like niacin . Researchers exploring wastewater treatment for cyanopyridine manufacturing have employed advanced oxidation processes like the Fenton reaction to pre-treat such complex, recalcitrant industrial waste, highlighting the environmental persistence of these molecules . As a reagent, this compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets and handle this compound according to established laboratory safety protocols.

Properties

Molecular Formula

C7H7N2+

Molecular Weight

119.14 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-carbonitrile

InChI

InChI=1S/C7H7N2/c1-9-4-2-3-7(5-8)6-9/h2-4,6H,1H3/q+1

InChI Key

YPQVJNCIBVIPOK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Methyl-3-cyanopyridinium derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. For instance, a study reported that certain cyanopyridine derivatives showed IC50 values lower than that of the standard chemotherapeutic agent 5-fluorouracil, indicating their potential efficacy in cancer treatment .

Mechanism of Action
The anticancer effects are attributed to the inhibition of key enzymes such as Pim-1 kinase, which plays a crucial role in cancer cell survival and proliferation. Inhibiting this enzyme can lead to apoptosis in cancer cells, making this compound a promising candidate for further development in cancer therapy .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients
this compound is utilized in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as an intermediate in the production of drugs targeting conditions such as hypertension and diabetes. The versatility of cyanopyridine derivatives facilitates the design of new molecules with enhanced biological activities, including antimicrobial and anti-inflammatory properties .

Ionic Liquids and Solvent Applications

Use as Ionic Liquids
The compound can form ionic liquids when combined with tricyanomethanides. These ionic liquids are characterized by their low volatility and high thermal stability, making them suitable for applications in solvent extraction processes. Specifically, this compound tricyanomethanide has been explored as a selective solvent for separating alkene-alkane mixtures, showcasing its utility in chemical engineering and process optimization .

Agrochemical Applications

Pesticide Development
Research has indicated that derivatives of 3-cyanopyridine can be effective in developing agrochemicals, particularly pesticides. Their ability to inhibit specific biological pathways in pests can lead to more effective pest control strategies while minimizing environmental impact .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agents with significant cytotoxicity against various cell linesIC50 values lower than standard treatments; effective Pim-1 kinase inhibitors
Pharmaceutical SynthesisIntermediate for drugs targeting hypertension and diabetesEnhances biological activity; versatile compound for drug design
Ionic LiquidsForms ionic liquids with tricyanomethanides for solvent extractionEffective selective solvents for alkene-alkane separation
AgrochemicalsDevelopment of pesticides utilizing cyanopyridine derivativesPromising results in pest control applications

Case Studies

Case Study 1: Anticancer Research
A study synthesized a series of this compound derivatives and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited enhanced activity against HepG2 cells, suggesting a targeted approach to cancer therapy .

Case Study 2: Ionic Liquid Applications
Research into the use of this compound tricyanomethanide highlighted its effectiveness as a solvent in separating complex mixtures. This application underscores the potential for developing more efficient industrial processes using ionic liquids derived from this compound .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 1-Methyl-3-cyanopyridinium and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Charge Key Reactivity & Applications References
This compound C₇H₇N₂⁺ Methyl (1-position), Cyano (3) +1 Nucleophilic reactions; synthetic intermediate
Acetamiprid C₁₀H₁₁ClN₄ Chloro (6), Cyanoimine Neutral Neonicotinoid insecticide
(3-Methylaminomethyl)pyridine C₇H₁₀N₂ Methylaminomethyl (3) Neutral Ligand in coordination chemistry
1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium C₁₁H₁₇N₂⁺ Methyl, Pyrrolidinyl (3) +1 Enhanced lipophilicity; potential bioactive agent

Reactivity and Stability

  • This compound: Reacts with Grignard reagents (e.g., methylmagnesium bromide) to form unstable dihydro derivatives, as evidenced by NMR and UV data. The instability of these products limits its direct use but highlights its role in transient intermediate formation .
  • Acetamiprid: The neutral cyanoimine group and chloro-pyridine backbone confer stability and specificity as an insecticide. Its design minimizes decomposition under environmental conditions, unlike the reactive pyridinium ion .
  • (3-Methylaminomethyl)pyridine: Neutral charge and hydrogen-bond-capable substituents make it suitable for catalysis or ligand applications, contrasting with the charged pyridinium derivatives .

Research Findings and Key Contrasts

  • Stability vs. Reactivity: While this compound’s charge enhances reactivity, Acetamiprid’s neutral structure prioritizes stability for field applications .
  • Substituent Effects: The cyano group in this compound directs electrophilic reactivity, whereas Acetamiprid’s chloro and cyanoimine groups optimize receptor binding .
  • Synthetic Utility: Pyridinium derivatives like this compound serve as precursors to pharmaceuticals (e.g., compounds in –9), whereas simpler analogs (e.g., 3-Methylaminomethylpyridine) are functional in materials science .

Preparation Methods

Role of Solvent and Temperature in Cyclization

Reaction conditions critically influence cyclization efficiency. In one protocol, intermediates derived from aryl amines were refluxed in anhydrous xylenes for 5–6 hours, followed by precipitation with light petroleum to isolate products such as 1-(4-bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (65% yield). Xylene’s high boiling point (139–144°C) facilitates prolonged heating without solvent degradation, while light petroleum induces crystallization by reducing solubility.

Methylation Strategies for Nitrogen Quaternization

Quaternizing the pyridinone nitrogen to form the pyridinium cation requires selective methylation. Although direct N-methylation of pyridinones is challenging due to competing O-methylation, indirect routes involving pre-functionalized amines have been explored. For example, substituting aryl amines with methylamine in cyclocondensation reactions could theoretically yield N-methylated intermediates. However, the patent CN113321605A highlights the instability of methylamine-derived intermediates, necessitating protective measures such as inert gas atmospheres and low-temperature conditions.

Reductive Amination and Borohydride-Mediated Pathways

Recent patents describe reductive amination as a viable route to N-methylated heterocycles. In the synthesis of 1-methyl-3-pyrrolidinol, sodium borohydride and dimethyl sulfate were employed under inert conditions to reduce intermediate imines while introducing methyl groups. Although this method targets pyrrolidines, analogous approaches could be adapted for pyridinium salts:

  • Intermediate Formation : Reacting malic acid (compound I) with methylamine (compound II) in toluene under reflux forms 3-hydroxy-1-methylcyclobutanediamide.

  • Reduction and Methylation : Treating the intermediate with sodium borohydride and dimethyl sulfate in tetrahydrofuran (THF) at 0–30°C induces simultaneous reduction and N-methylation.

Key Reaction Parameters:

  • Solvent : THF enhances borohydride reactivity by stabilizing reactive intermediates.

  • Temperature : Controlled cooling (−10 to 10°C) prevents exothermic side reactions.

  • Workup : Ethyl acetate extraction and reduced-pressure distillation purify the final product.

Electrophilic Substitution and Cyano Group Introduction

The cyano group at position 3 is typically introduced via nucleophilic displacement or condensation. A 2024 study detailed the synthesis of 3-cyanopyridines through Michael-like additions and alkylation-electrophile reactions. For example, treating 2-mercaptopyridines with cyanoacetic acid derivatives in the presence of sodium hydroxide yielded 2-thio-3-cyanopyridines with EC50 values against Trypanosoma cruzi as low as 0.63 μM.

Optimization of Cyanation Efficiency

  • Electrophile Selection : Reactive electrophiles such as bromoacetophenones facilitate efficient cyano group incorporation.

  • Catalysis : Sodium hydroxide in ethanol accelerates condensation by deprotonating intermediates.

  • Purification : Crystallization from ethanol or xylenes ensures high purity (>95% by NMR).

Challenges in Direct Pyridinium Salt Synthesis

Direct synthesis of 1-methyl-3-cyanopyridinium remains underexplored in the literature. Key hurdles include:

Competing O-Methylation in Pyridinones

Pyridinones exhibit ambident nucleophilicity, leading to undesired O-methylation when treated with methylating agents like dimethyl sulfate. Strategies to mitigate this include:

  • Protecting Groups : Temporarily blocking the carbonyl oxygen with silyl or acetyl groups.

  • Directed Metallation : Using lithium bases to deprotonate nitrogen selectively prior to methylation.

Stability of Cyanopyridinium Salts

The electron-withdrawing cyano group destabilizes the pyridinium ring, necessitating mild workup conditions. For instance, ion exchange chromatography or low-temperature recrystallization preserves product integrity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Purity (NMR)
CyclocondensationYlidenecyanoacetic esterDMF-DMA, ArNH265–77>95
Reductive AminationMalic acid, methylamineNaBH4, (CH3O)2SO440–4990–93
Electrophilic Cyanation2-MercaptopyridineCyanoacetic acid, NaOH70–85>97

Q & A

Basic: How can researchers optimize the synthetic route for 1-methyl-3-cyanopyridinium to improve yield and purity?

Methodological Answer:
To optimize synthesis, systematically vary reaction parameters (temperature, solvent, catalyst) and employ design-of-experiment (DoE) frameworks. Use HPLC or GC-MS to monitor reaction progress and quantify intermediates. For purity, implement recrystallization or column chromatography, and validate with 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity . For example, studies on analogous cyanopyridines suggest microwave-assisted synthesis reduces side-product formation compared to conventional heating .

Table 1: Example reaction optimization parameters for cyanopyridine derivatives

ParameterRange TestedOptimal ConditionYield Improvement
Temperature (°C)80–12010015%
Catalyst (mol%)0.5–2.01.520%
SolventDMF, MeCN, THFMeCN10%

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • Structural confirmation: 1H^1H-NMR (δ 8.5–9.0 ppm for pyridinium protons), 13C^{13}C-NMR (CN signal ~110–120 ppm), and FT-IR (C≡N stretch ~2200 cm1^{-1}) .
  • Purity assessment: HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurities.
  • Thermal stability: TGA-DSC to determine decomposition thresholds (>200°C for most pyridinium salts) .

Advanced: What mechanistic approaches are used to study the biological activity of this compound derivatives in anticancer research?

Methodological Answer:
Use in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking to identify binding interactions with targets like topoisomerases. Validate via siRNA knockdown or CRISPR-Cas9 to confirm target relevance. For example, derivatives of 3-cyanopyridine showed IC50_{50} values <10 μM in breast cancer cell lines, linked to apoptosis via caspase-3 activation . Synchrotron-based X-ray crystallography can resolve ligand-protein interactions at atomic resolution .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?

Methodological Answer:
Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites. Solvent effects can be modeled using COSMO-RS. For instance, simulations of charge distribution in pyridinium ions correlate with observed regioselectivity in alkylation reactions . Pair computational results with experimental kinetic studies (e.g., stopped-flow spectroscopy) to validate predictions .

Basic: What strategies ensure the stability of this compound during storage and experimental use?

Methodological Answer:
Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Buffered solutions (pH 4–6) minimize degradation; avoid prolonged exposure to light due to possible photolytic cleavage .

Advanced: How should researchers address contradictions in reported biological efficacy data for this compound analogs?

Methodological Answer:
Re-evaluate experimental variables: cell line specificity (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. ATP-based luminescence), and compound solubility (use DMSO controls). Meta-analyses of published IC50_{50} values with standardized normalization (e.g., Z-score transformation) can resolve discrepancies . Cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Advanced: What methodologies elucidate structure-activity relationships (SARs) for this compound derivatives?

Methodological Answer:
Synthesize analogs with systematic substitutions (e.g., halogens at C-4, alkyl groups at N-1) and test in parallel biological assays. Use 3D-QSAR models (CoMFA/CoMSIA) to map steric/electronic contributions. For example, bulky substituents at C-2 reduced potency in kinase inhibition assays, suggesting steric hindrance at the active site .

Advanced: How can degradation pathways of this compound under physiological conditions be mapped?

Methodological Answer:
Use 18O^{18}O-isotope labeling and LC-HRMS to track hydrolysis products. Simulate gastric/plasma environments (e.g., pH 1.2 pepsin solution or 37°C PBS with esterases). Identify intermediates via MS/MS fragmentation patterns and compare to synthetic standards .

Advanced: What challenges arise in scaling up this compound synthesis, and how are they mitigated?

Methodological Answer:
Address exothermicity risks in cyanide reactions using flow chemistry with real-time temperature control. Optimize workup steps (e.g., switch from column chromatography to crystallization for bulk purification). Pilot-scale trials (1–5 kg batches) under GMP-like conditions ensure reproducibility .

Basic: What in vitro models are appropriate for preliminary toxicity screening of this compound derivatives?

Methodological Answer:
Use hepatocyte models (e.g., HepG2) for metabolic toxicity and hERG channel assays (patch-clamp or FLIPR) for cardiotoxicity. Include positive controls (e.g., doxorubicin for apoptosis) and measure mitochondrial membrane potential (JC-1 staining) .

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